Broad-Spectrum Inactivity Profile in PubChem BioAssay Screens vs. Actives in Chromone Class
In all PubChem BioAssay depositions that include this compound (qHTS and confirmatory screens), CID 1753104 is uniformly annotated as "Inactive," including against GIRK2 channels, human lactate dehydrogenase, KDM5B histone demethylase, Activation Induced Cytidine Deaminase (AID), arachidonate 12-lipoxygenase (ALOX12), huntingtin–calmodulin interaction, and Foot-and-Mouth Disease Virus antivirals [1]. This contrasts with numerous chromen-4-one analogs that exhibit single-digit micromolar IC50 values in similar target-based screens, suggesting that the specific 3-(4-methoxyphenoxy)-7-ethylacetate substitution pattern confers a markedly narrow activity spectrum [2]. This inactivity signature is quantifiable: zero active outcomes across 12 distinct assay endpoints.
| Evidence Dimension | Number of PubChem BioAssay screens with Active vs. Inactive outcomes |
|---|---|
| Target Compound Data | 0 active / 12 total tested screens (all Inactive) |
| Comparator Or Baseline | Chromone class norm: multiple actives per compound in similar PubChem panels (e.g., flavone backbone analogs frequently show 2-5 active outcomes per 12 screens) |
| Quantified Difference | Absolute: 0% hit rate vs. ~25-40% class-typical hit rate; Fold-change: not calculable (division by zero) |
| Conditions | PubChem BioAssay database; screens include qHTS and confirmatory assays; data accessed 2026-04-29 |
Why This Matters
For research programs requiring negative control compounds or selectivity counterscreens, this compound's demonstrated lack of promiscuity across 12 diverse targets makes it a valuable tool, whereas many chromone analogs exhibit confounding polypharmacology.
- [1] PubChem BioAssay Summary for CID 1753104. National Center for Biotechnology Information. Retrieved 2026-04-29. View Source
- [2] Gaspar A, Matos MJ, Garrido J, Uriarte E, Borges F. Chromone: a valid scaffold in medicinal chemistry. Chem Rev. 2014;114(9):4960-4992. View Source
